molecular formula C16H18O B3053879 4,4-Diphenylbutan-1-ol CAS No. 56740-71-7

4,4-Diphenylbutan-1-ol

Cat. No. B3053879
CAS RN: 56740-71-7
M. Wt: 226.31 g/mol
InChI Key: VXHWNYWSQHXOLC-UHFFFAOYSA-N
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Description

4,4-Diphenylbutan-1-ol is a chemical compound that belongs to the family of alcohols. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

1. Asymmetric Reduction and Synthesis of Derivatives

4,4-Diphenylbutan-1-ol, closely related to 1,4-diphenylbutane-1,4-dione, has been used in asymmetric reduction processes. This reduction is achieved using various reducing agents and chiral reagents to obtain the corresponding 1,4-diol with high enantiomeric excess (ee), which is then converted into various C2-symmetric diphenylpyrrolidine derivatives (Periasamy, Seenivasaperumal, & Rao, 2003).

2. Formation of Tetraarylazadipyrromethenes

In the field of heterocyclic chemistry, derivatives of 4,4-diphenylbutan-1-ol, such as tetraarylazadipyrromethenes, have been synthesized using 4-nitro-1,3-diarylbutan-1-ones and an ammonium source. This process involves complex reaction pathways including nitrogen rearrangement steps (Grossi et al., 2012).

3. Photoredox Catalysis in Synthesis

An innovative method for synthesizing 1,4-diphenyl substituted butane-1,4-dione, a key compound in heterocyclic and natural product chemistry, has been demonstrated. This method employs tail-to-tail dimerization of styrene followed by photoredox catalysis using polyoxometalates, showcasing a cost-effective and scalable approach (Das, Lai, Mallick, & Roy, 2016).

4. Organocatalysis in Imidazole Synthesis

The compound (S)-3-Methyl-1, 1-diphenylbutane-1, 2-diamine, closely related to 4,4-diphenylbutan-1-ol, has been utilized as a mild and effective organocatalyst for the synthesis of tetra-substituted imidazoles. This process is noted for its high yield, cost-effectiveness, easy purification, and environmental friendliness (Rana, Rahman, Roy, & Roy, 2018).

Future Directions

: ChemSpider: 1,4-Diphenyl-1-butanol : SIELC Technologies: 4,4-Diphenylbutan-1-ol : BenchChem: Buy 4,4-Diphenylbutan-1-ol

properties

IUPAC Name

4,4-diphenylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHWNYWSQHXOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205301
Record name 4,4-Diphenylbutan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylbutan-1-ol

CAS RN

56740-71-7
Record name δ-Phenylbenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56740-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Diphenylbutan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Diphenylbutan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diphenylbutan-1-ol
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Synthesis routes and methods I

Procedure details

In 70 mL of ice-cooled diethyl ether was suspended 1.9 g of lithium aluminum hydride, followed by dropwise addition of a solution of 4,4-diphenylbutyric acid (6.0 g) in diethyl ether (50 mL). After completion of dropwise addition, the mixture was refluxed for 2 hours and, then, allowed to cool. To this reaction mixture, 1.9 mL of water, 1.9 mL of 15% aqueous sodium hydroxide, and 5.7 mL of water were added in the order mentioned and the mixture was stirred at room temperature for 30 minutes. The precipitate was filtered off and the filtrate was concentrated to provide 5.6 g of the title compound. Yield 99%.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods II

Procedure details

1,1-Diphenyl-1,4-butanediol (26.62 g, 0.110 mol) was dissolved in MeOH and shaken with 20% Pd/C (1.50 g) on a Parr apparatus under an H2 atmosphere (50 psi) for 17 hours. The MeOH was removed in vacuo, and the residue chromatographed on silica gel eluting with 35% EtOAc/Hexanes gave 22.53 g (91%) of desired product.
Quantity
26.62 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

11.2 g (46.2 mmol) of 1,1-diphenyl-1,4-butanediol was hydrogenated (45° C., 5 atm) in 100 ml of methanol in the presence of 0.5 ml of concentrated sulfuric acid and 10% palladium/carbon to obtain the title compound.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Q Xu, P Ren, Y Peng, N Luo, Z Gao… - Angewandte Chemie …, 2023 - Wiley Online Library
Photocatalytic 2‐iodoethanol (IEO) coupling provides 1,4‐butanediol (BDO) of particular interest to produce degradable polyesters. However, the reduction potential of IEO is too …
Number of citations: 5 onlinelibrary.wiley.com
D Belmessieri, C Joannesse, PA Woods… - Organic & …, 2011 - pubs.rsc.org
The catalytic activity and enantioselectivity in the kinetic resolution of (±)-1-naphthylethanol with a range of structurally related 3,4-dihydropyrimido[2,1-b]benzothiazole-based catalysts …
Number of citations: 98 pubs.rsc.org
HP Ng, K May, JG Bauman, A Ghannam… - Journal of medicinal …, 1999 - ACS Publications
Ligands for the CCR1 receptor (MIP-1α and RANTES) have been implicated in a number of chronic inflammatory diseases, most notably multiple sclerosis and rheumatoid arthritis. …
Number of citations: 102 pubs.acs.org
L Bai, L Jiao - Chem, 2023 - cell.com
Photoinduced electron transfer is an efficient approach to single-electron reduction of organic molecules for their activation. A variety of molecular photoredox systems have been …
Number of citations: 2 www.cell.com
JAD Good, F Wang, O Rath, HYK Kaan… - Journal of Medicinal …, 2013 - ACS Publications
The mitotic kinesin Eg5 is critical for the assembly of the mitotic spindle and is a promising chemotherapy target. Previously, we identified S-trityl-l-cysteine as a selective inhibitor of Eg5 …
Number of citations: 45 pubs.acs.org
A Turočkin, W Raven, P Selig - European Journal of Organic …, 2017 - Wiley Online Library
Synthetic studies leading to three new types of chiral guanidinium scaffolds are described. Structures of interest include bicyclic guanidine derivatives with various substitution patterns …
GAN Quan - 2012 - core.ac.uk
Inspired by the amazing structural and functional diversity of biological macromolecules, chemists have been actively engaged in developing synthetic oligomers with well-defined …
Number of citations: 0 core.ac.uk
S Hill - 2012 - orca.cardiff.ac.uk
Small molecules, such as oligopeptides can interact with nucleic acid targets and subsequently stimulate or supress biological functions. The purpose of this thesis was to produce …
Number of citations: 4 orca.cardiff.ac.uk
JAD Good - 2012 - theses.gla.ac.uk
The kinesins are a class of microtubule based motor proteins which have extensive involvement in the orchestration of the mechanics of mitosis. The most studied of these is the kinesin …
Number of citations: 1 theses.gla.ac.uk
FD King, AE Aliev, S Caddick, DA Tocher - Organic & Biomolecular …, 2011 - pubs.rsc.org
The triflic acid-mediated endocyclic N-acyliminium ion cyclisation provides a facile synthesis of (di)-benzazocinones. On reduction of the 10-phenyl derivative, an unusually non-polar …
Number of citations: 17 pubs.rsc.org

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